N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide: is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide Similar compounds have been reported to target the epidemal growth factor receptor (egfr) .
Mode of Action
The exact mode of action of This compound It can be inferred from related compounds that it may interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the potential target (egfr), it can be hypothesized that the compound may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown anticancer activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: This step involves the alkylation of a secondary amine with a suitable alkyl halide.
Attachment of the Methanesulfonamide Group: This can be achieved through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide: can be compared to other compounds with similar structures:
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine substituent instead of a methyl group.
These comparisons highlight the unique properties of This compound , such as its specific binding affinities and reactivity profiles.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-6-4-7-14(10-13)12-22(19,20)17-11-15(18(2)3)16-8-5-9-21-16/h4-10,15,17H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNMQZOBVLMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CO2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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